molecular formula C8H18O6 B13749063 3,3'-(Ethylenedioxy)dipropane-1,2-diol CAS No. 32850-35-4

3,3'-(Ethylenedioxy)dipropane-1,2-diol

Cat. No.: B13749063
CAS No.: 32850-35-4
M. Wt: 210.22 g/mol
InChI Key: QLKSFCHONRVCOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethylenedioxy)dipropane-1,2-diol typically involves the reaction of ethylene glycol with 1,2-dihydroxypropane under controlled conditions . The reaction is catalyzed by acidic or basic catalysts, and the reaction temperature is maintained to optimize the yield of the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-(Ethylenedioxy)dipropane-1,2-diol is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Ethylenedioxy)dipropane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,3’-(Ethylenedioxy)dipropane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Ethylenedioxy)dipropane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating various biochemical and chemical reactions. The ethylenedioxy linkage provides stability to the molecule, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Ethylenedioxy)dipropane-1,2-diol is unique due to the presence of both hydroxyl groups and an ethylenedioxy linkage, which imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

32850-35-4

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

3-[2-(2,3-dihydroxypropoxy)ethoxy]propane-1,2-diol

InChI

InChI=1S/C8H18O6/c9-3-7(11)5-13-1-2-14-6-8(12)4-10/h7-12H,1-6H2

InChI Key

QLKSFCHONRVCOU-UHFFFAOYSA-N

Canonical SMILES

C(COCC(CO)O)OCC(CO)O

Origin of Product

United States

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